molecular formula C17H18N2O3 B11171172 2-[(4-Phenoxybutanoyl)amino]benzamide

2-[(4-Phenoxybutanoyl)amino]benzamide

Cat. No.: B11171172
M. Wt: 298.34 g/mol
InChI Key: QSMXCBLORUGNJL-UHFFFAOYSA-N
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Description

2-[(4-Phenoxybutanoyl)amino]benzamide is a synthetic organic compound belonging to the class of benzamides. Benzamides are widely recognized for their diverse applications in medicinal chemistry, drug discovery, and biological research. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Phenoxybutanoyl)amino]benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the specific industrial methods for producing this compound are not well-documented in the literature. The general approach would likely involve optimizing the reaction conditions to achieve high purity and yield suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Phenoxybutanoyl)amino]benzamide can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This includes nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The exact mechanism of action of 2-[(4-Phenoxybutanoyl)amino]benzamide is not fully understood. it is suggested that the compound may exert its biological effects by inhibiting the activity of certain enzymes or proteins. For instance, it has been found to inhibit cyclooxygenase-2, an enzyme involved in the inflammatory response. Additionally, it has shown the ability to inhibit the replication of certain viruses, including herpes simplex virus and human cytomegalovirus.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further research in cancer therapy.

Properties

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

2-(4-phenoxybutanoylamino)benzamide

InChI

InChI=1S/C17H18N2O3/c18-17(21)14-9-4-5-10-15(14)19-16(20)11-6-12-22-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2,(H2,18,21)(H,19,20)

InChI Key

QSMXCBLORUGNJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC=C2C(=O)N

Origin of Product

United States

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